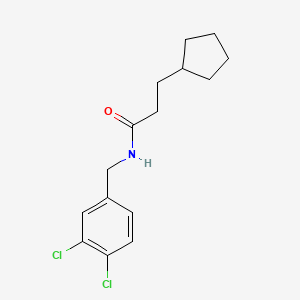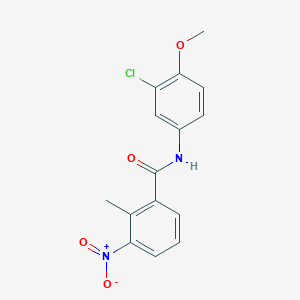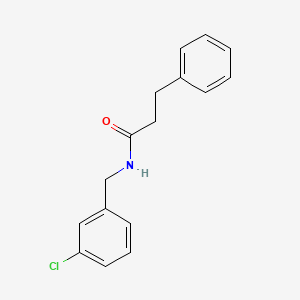
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide, also known as CPP, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide is a selective antagonist of the NMDA receptor, which means that it binds to the receptor and prevents the activation of the receptor by its natural ligand, glutamate. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The blockade of NMDA receptors by this compound results in a reduction in synaptic plasticity and long-term potentiation, which can lead to the impairment of learning and memory processes.
Biochemical and Physiological Effects:
The blockade of NMDA receptors by this compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound has also been shown to reduce the activity of enzymes such as nitric oxide synthase and cyclooxygenase, which are involved in the regulation of inflammation and pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide in lab experiments is its selective blockade of the NMDA receptor, which allows for the investigation of the specific role of this receptor in different physiological and pathological processes. Another advantage is its high potency, which allows for the use of lower doses in experiments. However, one of the limitations of using this compound is its potential toxicity, which can lead to adverse effects on neuronal function and behavior.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide and its potential use in scientific research. One direction is the investigation of the role of the NMDA receptor in different neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the development of new compounds that can selectively target different subtypes of the NMDA receptor, which may have different physiological and pathological roles. Additionally, the investigation of the potential use of this compound as a therapeutic agent for the treatment of different diseases is an area of future research.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The starting materials for this compound synthesis are cyclopentyl bromide, 3,4-dichlorobenzylamine, and propanoic acid. The reaction involves the formation of an amide bond between the amine group of 3,4-dichlorobenzylamine and the carboxylic acid group of propanoic acid, followed by the reaction of the resulting intermediate with cyclopentyl bromide in the presence of a base. The final product is obtained by purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-(3,4-dichlorobenzyl)propanamide has been used in various scientific research studies to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, this compound has been used to study the role of the NMDA receptor in pain perception, learning and memory, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been used in animal models to investigate the effects of NMDA receptor blockade on synaptic plasticity and long-term potentiation.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[(3,4-dichlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO/c16-13-7-5-12(9-14(13)17)10-18-15(19)8-6-11-3-1-2-4-11/h5,7,9,11H,1-4,6,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGVQTZVUXJYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)

